Gallium trinitrate hydrate

Hypercalcemia Oncology supportive care Bone resorption inhibition

Gallium trinitrate hydrate (CAS 69365-72-6), also designated gallium(III) nitrate hydrate, is the hydrated inorganic salt of Ga³⁺ with three nitrate counterions, represented by the formula Ga(NO₃)₃·xH₂O (anhydrous molecular weight 255.74 g/mol). It presents as a white, hygroscopic crystalline solid with a decomposition temperature of approximately 110 °C and exhibits high aqueous solubility (1810 g/L at 20 °C), solubility in anhydrous ethanol, and insolubility in diethyl ether.

Molecular Formula GaH2N3O10
Molecular Weight 273.75
CAS No. 69365-72-6
Cat. No. B2681243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium trinitrate hydrate
CAS69365-72-6
Molecular FormulaGaH2N3O10
Molecular Weight273.75
Structural Identifiers
SMILES[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O
InChIInChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
InChIKeyYVFORYDECCQDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Gallium Trinitrate Hydrate (CAS 69365-72-6): Compound Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


Gallium trinitrate hydrate (CAS 69365-72-6), also designated gallium(III) nitrate hydrate, is the hydrated inorganic salt of Ga³⁺ with three nitrate counterions, represented by the formula Ga(NO₃)₃·xH₂O (anhydrous molecular weight 255.74 g/mol). It presents as a white, hygroscopic crystalline solid with a decomposition temperature of approximately 110 °C and exhibits high aqueous solubility (1810 g/L at 20 °C), solubility in anhydrous ethanol, and insolubility in diethyl ether [1]. The compound is commercially available across a broad purity gradient—from 98% general reagent grade to 99.9998% (trace metals basis) ultra-high-purity specifications—serving distinct end-use requirements spanning pharmaceutical research, catalysis, materials science, and semiconductor precursor applications . As the first-generation gallium-based therapeutic, its nitrate salt form carries FDA approval (as Ganite®) for cancer-related hypercalcemia and has been the reference standard against which all subsequent gallium formulations (maltolate, KP46, protoporphyrin IX) have been benchmarked [2].

Why Gallium Trinitrate Hydrate Cannot Be Casually Substituted by Other Gallium Salts or Bisphosphonates: A Clinical and Functional Divergence Primer


Despite a shared Ga³⁺ cation, the biological and industrial performance of gallium compounds is profoundly modulated by the counterion and ligand environment. Gallium chloride (GaCl₃) shares in vitro cytotoxicity profiles with gallium nitrate but exhibits poor oral bioavailability and lacks the clinical evidence base established for the nitrate salt in hypercalcemia [1]. Conversely, newer formulations such as gallium maltolate (GaM) deliver higher oral bioavailability and lower IC₅₀ values in certain cancer cell lines yet lack the randomized controlled trial data against etidronate, calcitonin, and pamidronate that define the nitrate's clinical positioning [1] [2]. Even within the same therapeutic class, bisphosphonates (etidronate, pamidronate) show differential efficacy contingent on tumor histology—particularly underperforming in epidermoid cancers where gallium nitrate maintains consistent normocalcemic response [3]. In catalytic applications, the nitrate salt outperforms its closest structural analog aluminum nitrate, demonstrating that the metal center identity, not merely the counterion, governs functional utility [4]. These non-interchangeable properties demand compound-specific, evidence-driven procurement decisions rather than class-level substitution.

Gallium Trinitrate Hydrate: Quantitative Head-to-Head Evidence Against Closest Comparators for Scientific Selection


Gallium Nitrate vs. Etidronate in Cancer-Related Hypercalcemia: 82% vs. 43% Normocalcemia Rate in Randomized Double-Blind Trial

In a randomized, double-blind, multicenter trial directly comparing gallium nitrate (200 mg/m²/day continuous IV infusion for 5 days) with etidronate (7.5 mg/kg IV for 5 days) in patients with moderate-to-severe cancer-related hypercalcemia (albumin-corrected serum calcium ≥ 12.0 mg/dL), gallium nitrate achieved normocalcemia in 28 of 34 patients (82%) versus 16 of 37 patients (43%) for etidronate (P < 0.001). The median duration of normocalcemia was 8 days for gallium nitrate versus 0 days for etidronate (P = 0.0005). Patients in the etidronate arm required significantly greater volumes of IV fluids (P = 0.04) and more rescue hypocalcemic drug treatment (P < 0.05) [1].

Hypercalcemia Oncology supportive care Bone resorption inhibition

Gallium Nitrate vs. Calcitonin for Acute Hypercalcemia Control: 75% vs. 31% Normocalcemia Rate with 6-Fold Longer Duration

A randomized, double-blind comparison of gallium nitrate (200 mg/m²/day continuous IV infusion for 5 days) versus maximally approved doses of salmon calcitonin (8 IU/kg IM every 6 hours for 5 days) in hospitalized patients with persistent hypercalcemia (serum calcium ≥ 2.99 mmol/L after ≥ 2 days IV hydration) demonstrated that 18 of 24 gallium nitrate-treated patients (75%) achieved normocalcemia compared with 8 of 26 calcitonin-treated patients (31%), yielding an observed difference of 44% (95% CI 19%–69%, P = 0.002). Median duration of normocalcemia before additional therapy was 6 days for gallium nitrate versus 1 day for calcitonin (P < 0.001); median duration irrespective of intercurrent treatment was 11+ days versus 2 days (P < 0.01) [1].

Hypercalcemia Calcitonin-refractory Clinical endocrinology

Gallium Nitrate vs. Pamidronate in Epidermoid Cancer Hypercalcemia: 68% vs. 33% Response—Histology-Dependent Advantage

A randomized, double-blind, phase II trial comparing gallium nitrate (200 mg/m²/day IV for 5 days) with pamidronate (60–90 mg IV single dose followed by placebo infusions) in 64 patients with cancer-related hypercalcemia (albumin-adjusted serum calcium ≥ 12.0 mg/dL) found that overall normocalcemia rates were 69% (22/32) for gallium nitrate versus 56% (18/32) for pamidronate. Critically, in the subset of patients with epidermoid (squamous) cancers—which are associated with high PTHrP levels that impair bisphosphonate response—gallium nitrate achieved normocalcemia in 68% of patients versus only 33% for pamidronate. Median duration of normocalcemia by intent-to-treat analysis was 7 days for gallium nitrate versus 1 day for pamidronate [1].

Epidermoid carcinoma Bisphosphonate-resistant hypercalcemia PTHrP-mediated hypercalcemia

Catalytic Olefin Epoxidation: Gallium Nitrate Outperforms Aluminum Nitrate with Yields up to 93% and TONs Reaching 40

In a direct comparative study of soluble non-transition metal nitrate catalysts for olefin epoxidation using hydrogen peroxide as the terminal oxidant, gallium(III) nitrate was consistently more efficient than its closest structural analog, aluminum(III) nitrate, across multiple substrates including cyclooctene, dec-1-ene, carvone, and limonene. Under identical conditions in ethyl acetate or tetrahydrofuran, the gallium catalyst delivered epoxide yields up to 93% with turnover numbers (TONs) reaching 40. The addition of pyrazine-2-carboxylic acid (PCA) as a co-catalyst further accelerated the reaction rate and improved product yield for the gallium system [1].

Olefin epoxidation Non-transition metal catalysis Green oxidation chemistry

First-Generation Gallium Nitrate vs. Ga-Maltolate vs. Ga-Protoporphyrin IX: Distinct Antibacterial Spectrum on ESKAPE Pathogens in Clinically Relevant Media

The first systematic comparative assessment of three Ga(III) formulation generations—Ga(NO₃)₃ (GaN, first-generation), Ga-maltolate (GaM, second-generation), and Ga-protoporphyrin IX (GaPPIX, third-generation)—against ESKAPE pathogens revealed formulation-dependent antibacterial spectra. In RPMI-1640 medium supplemented with 10% human serum (RPMI-HS), which better mimics the in vivo iron-limited environment, approximately 50% of tested ESKAPE strains were susceptible (MIC < 32 µM) to both GaN and GaM, with GaM generally showing higher potency. However, GaPPIX lost antibacterial activity in RPMI-HS due to albumin binding, while GaN retained efficacy. All three compounds were inactive (MIC > 32 µM) in standard Mueller Hinton broth and iron-depleted MHB, underscoring the critical influence of testing medium on susceptibility readouts. GaN and GaM exhibited bacteriostatic effects, whereas GaPPIX was bactericidal against susceptible strains [1].

Antimicrobial resistance ESKAPE pathogens Iron-mimetic antibacterials

Gallium Trinitrate Hydrate: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Oncology Supportive Care: Formulary Procurement for Cancer-Related Hypercalcemia with Superior Efficacy Over Bisphosphonates

In hospital formulary and oncology pharmacy procurement contexts, gallium nitrate (as Ganite® or its generic equivalents prepared from the hydrate precursor) is indicated when hypercalcemia management requires superior acute normocalcemia rates relative to etidronate (82% vs. 43%, P < 0.001) [1], calcitonin (75% vs. 31%, P = 0.002) [2], and pamidronate—particularly in epidermoid cancer patients where bisphosphonate response drops to 33% versus 68% for gallium nitrate [3]. Procurement should prioritize pharmaceutical-grade material with documented regulatory compliance for parenteral formulation. This scenario is directly supported by Section 3, Evidence Items 1–3.

Anti-Infective Discovery: Reference Standard for Gallium-Based Antibacterial Development Programs

For academic and industrial antimicrobial research programs investigating iron-mimetic strategies against ESKAPE pathogens, gallium trinitrate hydrate serves as the essential first-generation reference compound. Its well-characterized bacteriostatic activity in physiologically relevant media (RPMI-HS, MIC < 32 µM against ~50% of ESKAPE strains), combined with an FDA-established clinical safety database unavailable for newer gallium formulations, makes it the benchmark against which novel gallium complexes must be compared [4]. Procurement for this application typically requires ≥98% purity for in vitro assays, with trace metals basis grades preferred for mechanistic studies where metal contamination could confound results. This scenario is directly supported by Section 3, Evidence Item 5.

Synthetic Chemistry: Non-Transition Metal Epoxidation Catalyst with Demonstrated Superiority Over Aluminum Analogs

In fine chemical and pharmaceutical intermediate synthesis where transition metal contamination must be rigorously excluded, gallium trinitrate hydrate offers a non-transition metal catalytic option that quantitatively outperforms aluminum nitrate in olefin epoxidation with hydrogen peroxide—achieving yields up to 93% and TONs of 40 across diverse substrates including cyclooctene, dec-1-ene, and terpenes [5]. The reaction can be further accelerated by pyrazine-2-carboxylic acid (PCA) co-catalysis. Procurement for catalytic applications generally requires ≥98% purity; the 99.9% metals basis grade is recommended for kinetic and mechanistic studies. This scenario is directly supported by Section 3, Evidence Item 4.

Materials Science and Semiconductor Research: Ultra-High-Purity Precursor for GaN and Ga₂O₃ Synthesis

Gallium trinitrate hydrate serves as a molecular precursor for the sol-gel synthesis of gallium nitride (GaN) thin films, nanoporous TiO₂–Ga₂O₃ binary metal oxide films, and Ga₂O₃ nanorods for optoelectronic and gas-sensing applications . For semiconductor-grade material requirements, the compound is commercially available at 99.999% (Puratronic® metals basis) and 99.9998% (trace metals basis) purity specifications with ≤20.0 ppm trace rare earth analysis, meeting the stringent impurity tolerances necessary for electronic materials fabrication . Procurement should specify the trace metals basis grade and verify lot-specific certificates of analysis for rare earth and transition metal content.

Quote Request

Request a Quote for Gallium trinitrate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.